molecular formula C18H14F3N3O3S B2717066 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 954725-99-6

2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2717066
CAS No.: 954725-99-6
M. Wt: 409.38
InChI Key: WJIQGMRPUXONRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(Phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a phenoxymethyl group and linked via a thioether bridge to an acetamide moiety bearing a 4-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3S/c19-18(20,21)12-6-8-13(9-7-12)22-15(25)11-28-17-24-23-16(27-17)10-26-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJIQGMRPUXONRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • The synthesis of 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically begins with the preparation of the oxadiazole ring. This is often achieved through the cyclization of hydrazides with appropriate carboxylic acids or their derivatives.

  • One potential route might involve the reaction of phenylthioacetic acid with hydrazine hydrate, forming the hydrazide intermediate. This is then reacted with a phenoxymethyl ketone in the presence of an oxidizing agent to form the oxadiazole ring.

  • The acylation of the oxadiazole intermediate with 4-(trifluoromethyl)aniline completes the synthesis.

Industrial Production Methods

  • Industrial synthesis of this compound would likely employ similar steps but optimized for large-scale production. This could involve using catalytic amounts of reagents, running the reactions under controlled temperatures and pressures, and using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: The oxadiazole ring can be subject to oxidative cleavage under strong oxidative conditions.

  • Reduction: Selective reduction reactions could be performed on specific functional groups without affecting the oxadiazole ring.

  • Substitution: Nucleophilic or electrophilic substitution reactions could be conducted on the phenyl or phenoxymethyl groups.

Common Reagents and Conditions

  • For oxidation, reagents like potassium permanganate or chromium trioxide can be used.

  • Reduction reactions might involve reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution reactions can be performed using various halogenating agents or under Friedel-Crafts conditions.

Major Products Formed

  • The primary products depend on the reaction pathway chosen. For example, oxidative cleavage might yield smaller carboxylic acids and nitriles, while substitution reactions would introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives, including the compound . Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antibacterial and antifungal activities. For instance:

  • Ziyaev et al. (2023) synthesized various S-(5-aryl-1,3,4-oxadiazol-2-yl) O-alkyl carbonothioates and assessed their antimicrobial efficacy. The results showed promising activity against both bacterial and fungal strains, suggesting potential therapeutic applications in treating infections .

Anticancer Applications

The anticancer potential of oxadiazole derivatives has been extensively investigated. Several studies have focused on their ability to inhibit cancer cell proliferation:

  • Zheng et al. (2023) explored novel 1,3,4-oxadiazole derivatives for their telomerase inhibitory activity against gastric cancer cell lines. Compounds derived from this class demonstrated significant inhibitory effects with IC50 values comparable to established anticancer agents .
  • Zhang et al. (2023) synthesized a series of oxadiazole derivatives and tested them against multiple cancer cell lines (HEPG2, MCF7). One compound exhibited an IC50 value of 1.18 µM, indicating potent anticancer activity .

Case Study 1: Anticancer Activity Against MCF7 Cell Line

In a study conducted by Bajaj et al., several oxadiazole derivatives were synthesized and evaluated for their anticancer potential against the MCF7 breast cancer cell line. The most potent compounds showed significant inhibition of thymidine phosphorylase compared to standard drugs like adriamycin .

Case Study 2: Broad-Spectrum Antiproliferative Activity

El-Din et al. reported on a series of sulfonamide-containing oxadiazoles that exhibited broad-spectrum antiproliferative activity against various human cancer cell lines. One specific compound demonstrated over 90% inhibition against several types of cancer cells .

Mechanism of Action

The mechanism of action would depend on its application:

  • Biological Activity: The oxadiazole ring is known to interfere with microbial growth by inhibiting enzyme function.

  • Chemical Interactions: In metal complexes, it acts as a donor ligand, stabilizing various oxidation states of metals.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural motifs with several analogs, differing primarily in substituents on the oxadiazole ring, phenoxy groups, and acetamide-linked aryl moieties. Key structural analogs include:

Compound Name Key Substituents Structural Differences vs. Target Compound Reference
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide 4-Methoxyphenoxy (oxadiazole), 1,3-benzodioxole (acetamide) Methoxy vs. trifluoromethyl; benzodioxole vs. phenyl on acetamide
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide 5-Bromobenzofuran (oxadiazole), 4-fluorophenyl (acetamide) Bromobenzofuran vs. phenoxymethyl; fluorine vs. trifluoromethyl
2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide 2-Acetamidophenoxy (oxadiazole), 4-fluorophenyl (acetamide) Acetamido-phenoxy vs. phenoxymethyl; fluorine vs. trifluoromethyl
Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) Thiadiazole core, trifluoromethyl (heterocycle), isopropyl group Thiadiazole vs. oxadiazole; isopropyl substitution

Key Observations :

  • Phenoxymethyl substitution on the oxadiazole ring offers steric flexibility, whereas bulkier groups (e.g., benzofuran) may restrict conformational mobility .
Physical Properties

Physical properties vary significantly with substituent effects:

Compound Name Melting Point (°C) Solubility Trends Reference
Target Compound Not reported Likely moderate (trifluoromethyl enhances lipophilicity)
N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide 127 Higher polarity (methoxy, benzodioxole)
2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-fluorophenyl)acetamide 217–219 Low solubility (high melting point)
Flufenacet 75 High lipophilicity (thiadiazole, trifluoromethyl)

Key Observations :

  • The trifluoromethyl group in the target compound likely increases lipophilicity, enhancing membrane permeability compared to polar substituents (e.g., methoxy) .
  • Higher melting points (e.g., 217–219°C in ) correlate with rigid substituents like acetamidophenoxy, suggesting stronger crystal packing.

Key Observations :

  • Trifluoromethyl groups are associated with enhanced binding to hydrophobic enzyme pockets (e.g., COX-2), suggesting the target compound may exhibit similar or improved activity compared to chloro/methoxy analogs .
  • Phenoxymethyl substitution could balance steric and electronic effects, optimizing interactions with biological targets like tyrosinase or microbial enzymes .

Biological Activity

2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a unique chemical structure that includes an oxadiazole ring, which is known for its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H14F3N3O3SC_{18}H_{14}F_{3}N_{3}O_{3}S, with a molecular weight of 409.4 g/mol. Its structure is characterized by the presence of a phenoxymethyl group and a trifluoromethyl-substituted phenyl ring, contributing to its lipophilicity and potential biological activity.

PropertyValue
Molecular FormulaC18H14F3N3O3S
Molecular Weight409.4 g/mol
CAS Number954725-99-6

The biological activity of this compound is attributed to its interaction with various biological targets. Research indicates that oxadiazole derivatives can inhibit critical enzymes involved in cancer cell proliferation, including:

  • Telomerase
  • Histone Deacetylase (HDAC)
  • Thymidylate synthase

These interactions may lead to apoptosis in cancer cells and exhibit anti-inflammatory properties by modulating transcription factors such as NF-kB .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines, including:

  • A549 (human lung adenocarcinoma)
  • C6 (rat glioma)

In vitro evaluations have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving mitochondrial dysfunction and caspase activation .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Studies indicate that it exhibits significant activity against:

  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which is crucial for membrane penetration and subsequent antimicrobial action .

Case Studies

Several case studies have documented the biological effects of oxadiazole derivatives:

  • Study on Anticancer Effects : A study synthesized multiple oxadiazole derivatives and evaluated their effects on A549 cells. Results showed that specific substitutions on the oxadiazole ring significantly enhanced their cytotoxicity, suggesting structure-activity relationships (SAR) that can guide future drug design .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of similar compounds against MRSA. The study revealed that compounds with a trifluoromethyl substituent demonstrated lower minimum inhibitory concentrations (MICs), indicating stronger antibacterial activity compared to their non-fluorinated counterparts .

Q & A

Q. What are the standard synthetic routes for preparing 2-((5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a thiol-containing oxadiazole intermediate (e.g., 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol) with 2-chloro-N-(4-(trifluoromethyl)phenyl)acetamide in the presence of a base like potassium carbonate. The reaction is performed in acetone under reflux for 6–8 hours, followed by recrystallization from ethanol to purify the product . Monitoring via TLC (e.g., hexane:ethyl acetate, 9:1) ensures reaction completion .

Q. How can the structure of the compound be confirmed post-synthesis?

Structural confirmation requires a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify protons and carbons in the oxadiazole, thioether, and trifluoromethylphenyl moieties. For example, the thioether (-S-) group typically shows a singlet near δ 3.8–4.2 ppm for the adjacent methylene protons .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ or [M–H]⁻ peaks) and fragmentation patterns.
  • IR spectroscopy : Detect characteristic bands for amide C=O (~1650–1700 cm⁻¹) and oxadiazole rings (~1250–1300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

Common assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Anticancer potential : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting enzymes like COX-1/2 or MMP-9 .

Advanced Research Questions

Q. How can regioselectivity challenges in oxadiazole-thioether formation be addressed?

Regioselectivity depends on the electronic environment of the reactants. Use sterically hindered bases (e.g., DBU) or polar aprotic solvents (e.g., DMF) to favor nucleophilic attack at the sulfur atom of the oxadiazole-thiol intermediate. Computational methods (e.g., DFT) can predict reactive sites .

Q. What strategies optimize the compound’s solubility and bioavailability?

  • Derivatization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) on the phenoxymethyl or trifluoromethylphenyl moieties.
  • Co-crystallization : Use co-formers like cyclodextrins to enhance aqueous solubility .
  • Lipid-based carriers : Nanoemulsions or liposomes for improved cellular uptake .

Q. How do structural modifications impact biological activity?

Structure-activity relationship (SAR) studies reveal:

  • The trifluoromethyl group enhances metabolic stability and hydrophobic interactions with target proteins .
  • Substituting the phenoxymethyl moiety with bulkier aryl groups (e.g., naphthyl) increases anticancer potency but may reduce solubility .
  • Replacing the thioether with sulfoxide/sulfone groups alters electron density, affecting binding affinity .

Q. What computational tools are effective for mechanistic studies?

  • Molecular docking : Predict binding modes with targets like MMP-9 or COX-2 using AutoDock Vina or Schrödinger .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR models : Corrogate physicochemical descriptors (logP, polar surface area) with activity data .

Q. How should contradictory biological data between studies be resolved?

  • Dose-response validation : Repeat assays across multiple concentrations to confirm activity trends.
  • Cell line authentication : Ensure no cross-contamination (e.g., via STR profiling).
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability .

Methodological Challenges & Solutions

Q. What analytical techniques resolve impurities in the final product?

  • HPLC-PDA/MS : Detect and quantify byproducts using a C18 column (gradient: 0.1% formic acid in water/acetonitrile).
  • Preparative TLC : Isolate minor impurities for structural analysis via NMR .

Q. How can the compound’s metabolic stability be assessed?

  • Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorogenic substrates to identify metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.